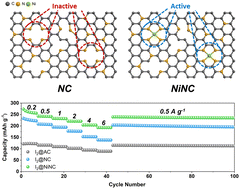Activating iodine redox by enabling single-atom coordination to dormant nitrogen sites to realize durable zinc–iodine batteries†
EES Catalysis Pub Date: 2023-11-07 DOI: 10.1039/D3EY00228D
Abstract
Aqueous rechargeable static zinc–iodine (Zn–I2) batteries are regarded as competitive candidates for next-generation energy storage devices owing to their safety and high energy density. However, their inherent limitations such as the shuttle effect, sluggish electrochemical kinetics, and the poor electrical conductivity of iodine have been challenging to mitigate when using methods that confer polarity to the surface of the carbon host through nitrogen doping. Moreover, the considerable prevalence of inactive pyridinic N sites significantly impedes the establishment of approaches to overcome issues associated with redox kinetics and iodine utilization. Herein, single Ni atoms were incorporated into an electrochemically inactive N-doped carbon matrix by carbonizing a zeolitic imidazolate framework and then thermally activating the Ni ions adsorbed onto the carbonized product. The single Ni atoms modulated the electronic structure of the surrounding N-doped carbon matrix, thereby improving its ability to adsorb polyiodides and exhibit bifunctional catalytic activity for iodine reduction and oxidation reactions. Consequently, the assembled Zn–I2 battery delivered an outstanding rate performance (193 mA h g−1 at a current density of 6 A g−1) and ultralong cyclability (10 000 cycles at a current density of 4 A g−1). Overall, this study illuminates the merits of using single-atom catalysts to revitalize inactive N pyridinic sites, thereby providing a promising direction for further advancement of Zn–I2 batteries.


Recommended Literature
- [1] Interface charge-transfer induced intralayer excited-state biexcitons in graphene/WS2 van der Waals heterostructures†
- [2] Nitrogen-containing carbohydrate derivatives. Part XXIII. Some ring-opening reactions of methyl 2,3-N-aroylepimino-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranosides
- [3] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†
- [4] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [5] Extensional viscosity of copper nanowire suspensions in an aqueous polymer solution
- [6] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [7] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [8] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†
- [9] Front cover
- [10] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry









